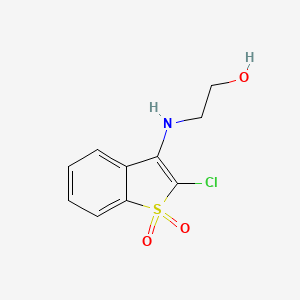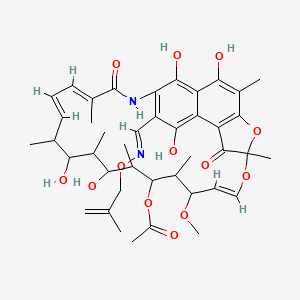
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria. This compound is particularly notable for its structural modifications, which enhance its pharmacological properties and broaden its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with rifamycin SV, a well-known antibiotic.
Formylation: Rifamycin SV undergoes formylation to introduce the formyl group at the 3-position, resulting in 3-formylrifamycin SV.
Oximation: The formyl group is then converted to an oxime by reacting with hydroxylamine.
Alkylation: Finally, the oxime is alkylated with 2-methylprop-2-enyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the formylation, oximation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to the formyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and formyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms, including the original formyl compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are those related to transcription and translation in bacteria.
Comparison with Similar Compounds
Similar Compounds
Rifamycin SV: The parent compound, known for its potent antibacterial activity.
Rifampicin: Another derivative of rifamycin, widely used in the treatment of tuberculosis.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis and other bacterial infections.
Uniqueness
3-Formylrifamycin SV O-(2-methylprop-2-enyl)oxime is unique due to its structural modifications, which enhance its pharmacological properties
Properties
CAS No. |
41970-69-8 |
|---|---|
Molecular Formula |
C42H54N2O13 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-2-methylprop-2-enoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-19(2)18-55-43-17-27-32-37(50)30-29(36(27)49)31-39(25(8)35(30)48)57-42(10,40(31)51)54-16-15-28(53-11)22(5)38(56-26(9)45)24(7)34(47)23(6)33(46)20(3)13-12-14-21(4)41(52)44-32/h12-17,20,22-24,28,33-34,38,46-50H,1,18H2,2-11H3,(H,44,52)/b13-12+,16-15+,21-14+,43-17+ |
InChI Key |
VMFGVCZXVUPFIS-DHYLSXSXSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC(=C)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


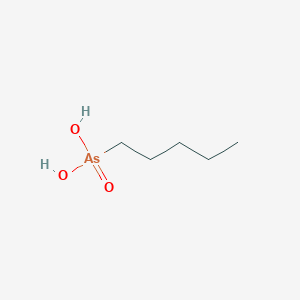
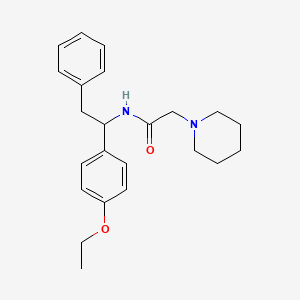
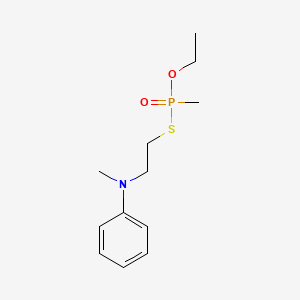
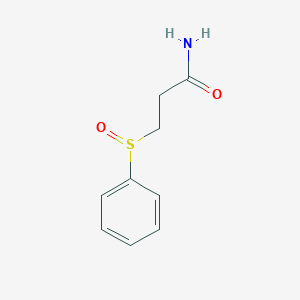
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)


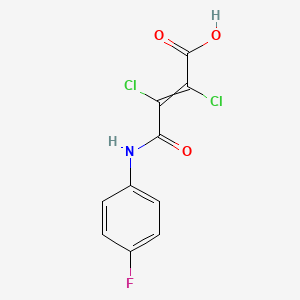
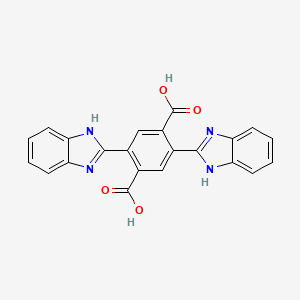
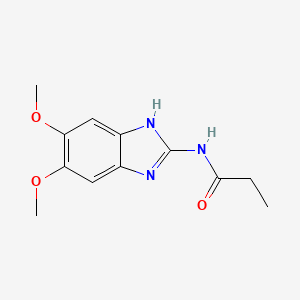
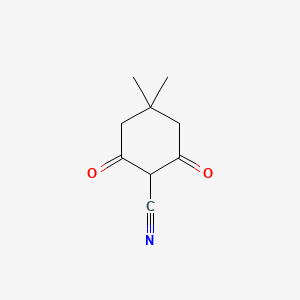
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)
